molecular formula C8H12F3N3 B2947286 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine CAS No. 956394-38-0

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine

Cat. No.: B2947286
CAS No.: 956394-38-0
M. Wt: 207.2
InChI Key: AKQDGIVPYKSDKZ-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine is a chemical compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine typically involves the reaction of 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving multiple purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amine group.

    3-Methyl-5-(trifluoromethyl)-1H-pyrazole: This compound lacks the propylamine side chain but shares the pyrazole core structure.

Uniqueness

3-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propylamine is unique due to its combination of a pyrazole ring with both a trifluoromethyl group and a propylamine side chain. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12/h5H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQDGIVPYKSDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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